molecular formula C6H9Br B053951 1-Bromo-3-methylidenecyclopentane CAS No. 120159-46-8

1-Bromo-3-methylidenecyclopentane

Cat. No.: B053951
CAS No.: 120159-46-8
M. Wt: 161.04 g/mol
InChI Key: IALAAMUTGNFXGU-UHFFFAOYSA-N
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Description

1-Bromo-3-methylidenecyclopentane is a bicyclic organic compound characterized by a cyclopentane ring substituted with a bromine atom at position 1 and a methylidene group (a terminal alkene moiety) at position 2. Its molecular formula is C₆H₉Br, with a molar mass of 161.04 g/mol. The methylidene group introduces significant reactivity due to the electron-rich double bond, making the compound valuable in synthetic organic chemistry, particularly in cycloaddition reactions and as a precursor for functionalized cyclopentane derivatives.

Properties

CAS No.

120159-46-8

Molecular Formula

C6H9Br

Molecular Weight

161.04 g/mol

IUPAC Name

1-bromo-3-methylidenecyclopentane

InChI

InChI=1S/C6H9Br/c1-5-2-3-6(7)4-5/h6H,1-4H2

InChI Key

IALAAMUTGNFXGU-UHFFFAOYSA-N

SMILES

C=C1CCC(C1)Br

Canonical SMILES

C=C1CCC(C1)Br

Synonyms

Cyclopentane, 1-bromo-3-methylene- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, it details structurally distinct brominated cyclopentane derivatives and alkyl bromides. Below is a comparative analysis of these compounds, highlighting key differences in structure, reactivity, and applications:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups CAS Number
1-Bromo-3-ethylpentane C₇H₁₅Br 179.10 Bromo, ethyl branch 1647-24-1
1-Bromopentane C₅H₁₁Br 151.05 Linear alkyl bromide 110-53-2
Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate C₈H₁₃BrO₂ 221.09 Bromomethyl, ester 2387598-25-4
Methyl 3-bromocyclopent-1-enecarboxylate C₇H₉BrO₂ 205.05 Bromo, ester, cyclopentene ring 952606-61-0
1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine C₁₂H₁₆BrN 254.17 Bromophenyl, amine 1368781-51-4
1-(3-Bromophenyl)cyclopentanecarboxylic acid C₁₂H₁₃BrO₂ 269.14 Bromophenyl, carboxylic acid 143328-23-8

Key Differences

Substituent Complexity :

  • 1-Bromo-3-methylidenecyclopentane (hypothetical) features a terminal alkene , absent in the listed compounds. In contrast, compounds like methyl 3-bromocyclopent-1-enecarboxylate contain a conjugated cyclopentene ring, altering their electronic properties and reactivity.
  • Brominated phenyl derivatives (e.g., ) exhibit aromatic ring effects, enhancing stability but reducing alkene-like reactivity.

Reactivity: Linear alkyl bromides (e.g., 1-bromopentane ) undergo nucleophilic substitution (SN2), while cyclopentane-based bromides (e.g., ) may favor elimination or ring-opening reactions due to steric constraints.

Applications :

  • Bromophenylcyclopentane derivatives are likely used in pharmaceutical intermediates due to aromatic amine/carboxylic acid functionalities.
  • Ester-containing bromocyclopentanes serve as chiral building blocks in asymmetric synthesis.

Limitations of Available Evidence

The compounds analyzed here differ in backbone (e.g., linear vs. cyclic), substituents (e.g., esters vs. amines), and reactivity profiles. Future studies should prioritize experimental characterization of the target compound to enable rigorous benchmarking.

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